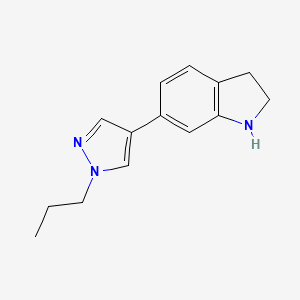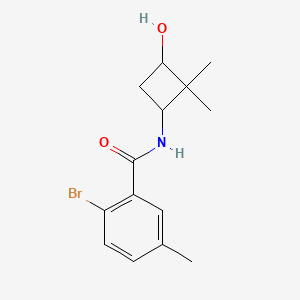![molecular formula C12H20N2O4 B6644528 5-[(3-Methylcyclopentyl)carbamoylamino]-5-oxopentanoic acid](/img/structure/B6644528.png)
5-[(3-Methylcyclopentyl)carbamoylamino]-5-oxopentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(3-Methylcyclopentyl)carbamoylamino]-5-oxopentanoic acid, also known as MCCP, is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of a naturally occurring amino acid, glutamic acid, and has been studied for its potential use in various biomedical applications.
科学研究应用
5-[(3-Methylcyclopentyl)carbamoylamino]-5-oxopentanoic acid has been studied for its potential use in various biomedical applications, such as drug delivery, tissue engineering, and bioimaging. This compound has been shown to have excellent biocompatibility, making it an ideal candidate for drug delivery systems. It can also be functionalized with various functional groups, such as fluorescent dyes, making it suitable for bioimaging applications. Additionally, this compound has been studied for its potential use in tissue engineering, where it can be used as a scaffold material for the growth of cells and tissues.
作用机制
5-[(3-Methylcyclopentyl)carbamoylamino]-5-oxopentanoic acid works by binding to glutamate receptors, which are found in the central nervous system. It has been shown to modulate the activity of these receptors, leading to various physiological effects. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, which is believed to contribute to various diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have anti-inflammatory properties, which may contribute to its therapeutic potential.
实验室实验的优点和局限性
One of the main advantages of 5-[(3-Methylcyclopentyl)carbamoylamino]-5-oxopentanoic acid is its excellent biocompatibility, which makes it an ideal candidate for various biomedical applications. Additionally, this compound can be functionalized with various functional groups, making it suitable for a wide range of applications. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its widespread use.
未来方向
There are several future directions for 5-[(3-Methylcyclopentyl)carbamoylamino]-5-oxopentanoic acid research. One potential direction is the development of novel drug delivery systems using this compound. Additionally, this compound can be further functionalized with various functional groups, such as targeting moieties, to enhance its specificity for certain cells or tissues. Furthermore, this compound can be studied for its potential use in the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease, where oxidative stress plays a significant role.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in the field of scientific research. Its excellent biocompatibility and potential for functionalization make it an ideal candidate for various biomedical applications. This compound has been shown to have various biochemical and physiological effects, and its therapeutic potential in the treatment of various diseases warrants further investigation.
合成方法
5-[(3-Methylcyclopentyl)carbamoylamino]-5-oxopentanoic acid is synthesized through the reaction of glutamic acid with cyclopentylamine and acetic anhydride. The reaction results in the formation of this compound, which is then purified through various techniques, such as column chromatography and recrystallization. The purity of the this compound is then confirmed through various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
属性
IUPAC Name |
5-[(3-methylcyclopentyl)carbamoylamino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c1-8-5-6-9(7-8)13-12(18)14-10(15)3-2-4-11(16)17/h8-9H,2-7H2,1H3,(H,16,17)(H2,13,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZPDYRHGAWGDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)NC(=O)NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[1-(3-Fluorobenzoyl)azetidin-3-yl]propanoic acid](/img/structure/B6644452.png)
![2-[[2-(Hydroxymethyl)azepan-1-yl]methyl]benzoic acid](/img/structure/B6644453.png)
![2-[1-[(5-Fluoro-2-methoxyphenyl)methyl]azetidin-3-yl]propanoic acid](/img/structure/B6644469.png)

![3-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine](/img/structure/B6644482.png)

![2,2-difluoro-N'-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)propane-1,3-diamine](/img/structure/B6644495.png)

![5-methoxy-N-[(3-methoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B6644531.png)

![3-Methyl-1-[6-methyl-2-(methylamino)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B6644556.png)
![2-[1-(Azepan-1-ylsulfonyl)pyrrolidin-2-yl]ethanol](/img/structure/B6644564.png)
![2-Fluoro-6-[[1-(2-hydroxyethyl)cyclopropyl]methylamino]benzonitrile](/img/structure/B6644568.png)
![3-[[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]methyl]oxolan-3-ol](/img/structure/B6644590.png)
